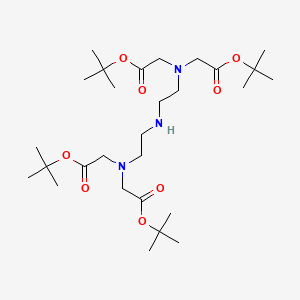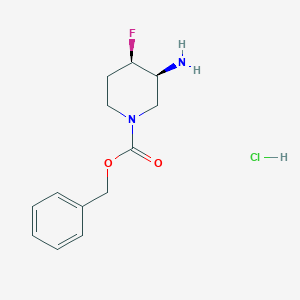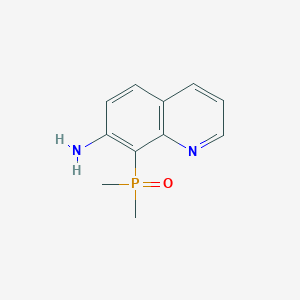
(7-Aminoquinolin-8-yl)dimethylphosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Aminoquinolin-8-yl)dimethylphosphine oxide is a compound that combines the structural features of 8-aminoquinoline and dimethylphosphine oxide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Aminoquinolin-8-yl)dimethylphosphine oxide typically involves the reaction of 8-aminoquinoline with dimethylphosphine oxide. One common method is the diazotization of the corresponding P(O)Me2-substituted amine in non-aqueous media . This method provides the target product as a stable solution, which can be used in further reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar diazotization methods. The process is optimized for high yield and purity, ensuring that the compound is suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(7-Aminoquinolin-8-yl)dimethylphosphine oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(7-Aminoquinolin-8-yl)dimethylphosphine oxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Wirkmechanismus
The mechanism of action of (7-Aminoquinolin-8-yl)dimethylphosphine oxide involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It may also participate in electron transfer processes, affecting the redox state of the system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylphosphine oxide: A related compound with similar phosphine oxide functionality.
8-Aminoquinoline: Shares the quinoline structure but lacks the phosphine oxide group.
(Diazomethyl)dimethylphosphine oxide: Another phosphine oxide derivative with different reactivity.
Uniqueness
(7-Aminoquinolin-8-yl)dimethylphosphine oxide is unique due to its combination of 8-aminoquinoline and dimethylphosphine oxide moieties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
Eigenschaften
Molekularformel |
C11H13N2OP |
|---|---|
Molekulargewicht |
220.21 g/mol |
IUPAC-Name |
8-dimethylphosphorylquinolin-7-amine |
InChI |
InChI=1S/C11H13N2OP/c1-15(2,14)11-9(12)6-5-8-4-3-7-13-10(8)11/h3-7H,12H2,1-2H3 |
InChI-Schlüssel |
YKXQYJDEHUVRSX-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C)C1=C(C=CC2=C1N=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


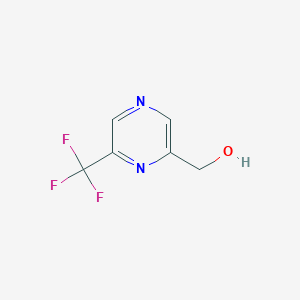
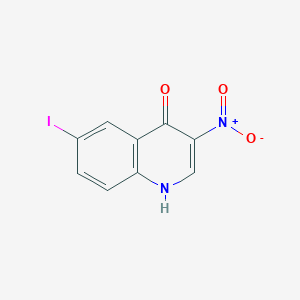
![(3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-broMo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate](/img/structure/B12956970.png)
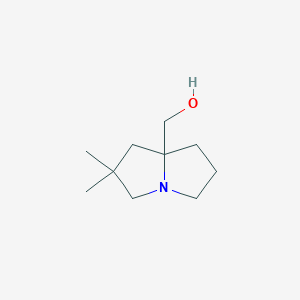
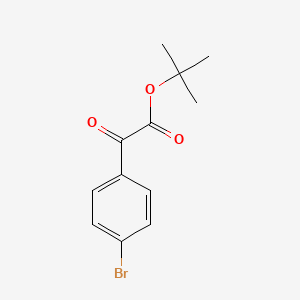
![Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel-](/img/structure/B12956993.png)
![2-Bromo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B12956994.png)
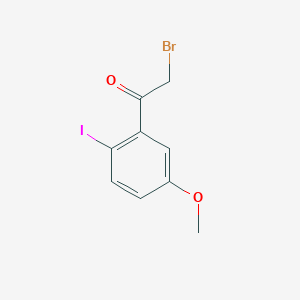
![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B12957003.png)
![1',4-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B12957009.png)
